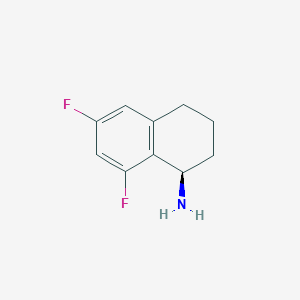
(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions on the naphthalene ring, and an amine group at the 1 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the naphthalene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This step can be carried out using hydrogenation catalysts like palladium on carbon under hydrogen gas.
Amination: Introduction of the amine group at the 1 position. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and hydrogenation processes, as well as automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of ®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The amine group can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activity.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of fluorine atoms also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets.
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
(1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChIキー |
GTZDIEIDYINPIO-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




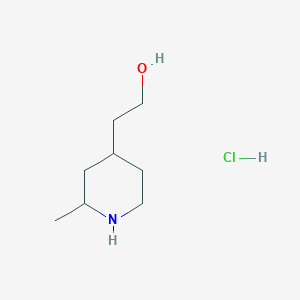
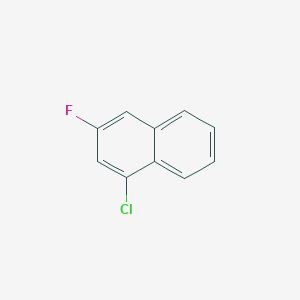



![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
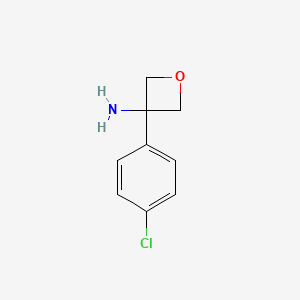
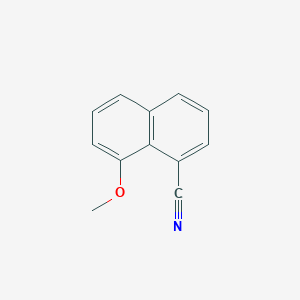
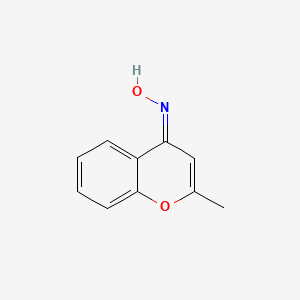
![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

